REACTION_SMILES
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[CH3:13][CH2:14][OH:15].[F:2][c:3]1[cH:4][nH:5][c:6](=[O:12])[c:7]([C:9]([O-:10])=[NH:11])[n:8]1.[NH3:1]>>[NH:1]=[C:9]([c:7]1[c:6](=[O:12])[nH:5][cH:4][c:3]([F:2])[n:8]1)[NH2:11]
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Name
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Type
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product
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Smiles
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N=C(N)c1nc(F)c[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |